Oxazole, 4,5-dihydro-5,5-dimethyl-
Description
Oxazole, 4,5-dihydro-5,5-dimethyl- (CAS: Not explicitly provided; structurally related to pyroxasulfone derivatives) is a partially saturated oxazole derivative featuring a five-membered heterocyclic ring with oxygen and nitrogen atoms. The 5,5-dimethyl substitution on the dihydro-oxazole ring imparts unique steric and electronic properties, making it a precursor or functional component in agrochemicals. Notably, its structural analogs, such as pyroxasulfone (CAS: 447399-55-5), are herbicidal agents that inhibit microtubule assembly .
Properties
CAS No. |
21857-13-6 |
|---|---|
Molecular Formula |
C5H9NO |
Molecular Weight |
99.13 g/mol |
IUPAC Name |
5,5-dimethyl-4H-1,3-oxazole |
InChI |
InChI=1S/C5H9NO/c1-5(2)3-6-4-7-5/h4H,3H2,1-2H3 |
InChI Key |
FYYZRSPQUGJFBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN=CO1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical and Functional Comparisons
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing enantiomerically pure 4,5-dihydrooxazole derivatives?
- Methodological Answer : The synthesis typically involves cyclization reactions using chiral precursors. For example, (S)-(+)-2-Phenylglycinol can serve as a starting material to synthesize (S)-diphenyl-4,5-dihydrooxazole derivatives via acid-catalyzed cyclization. Key steps include refluxing in toluene with p-toluenesulfonic acid, followed by purification via column chromatography to isolate enantiopure products . Maintaining anhydrous conditions and controlling reaction time (~6–8 hours) are critical to avoid racemization.
Q. How do reaction conditions (e.g., solvent, temperature) influence the yield of 4,5-dihydrooxazole derivatives?
- Methodological Answer : Solvent polarity and temperature significantly affect reaction outcomes. Polar aprotic solvents like DMF or DMSO enhance cyclization efficiency but may increase side reactions. Elevated temperatures (>100°C) can accelerate decomposition, as observed in 2-ethyl-4,5-diphenyloxazole syntheses, where yields dropped by ~15% due to thermal instability. Optimization via gradient temperature trials (e.g., 60–90°C) is recommended .
Q. What analytical techniques are most effective for characterizing dihydrooxazole stereochemistry?
- Methodological Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralcel OD-H) resolves enantiomers effectively. Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial arrangements of substituents, while X-ray crystallography provides definitive stereochemical assignments for crystalline derivatives .
Advanced Research Questions
Q. How can computational methods like DFT predict the electronic properties of 4,5-dihydrooxazole derivatives for optoelectronic applications?
- Methodological Answer : Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculate frontier molecular orbitals (HOMO/LUMO) and excitation energies. For example, tetraaryl-benzobisoxazoles showed a HOMO-LUMO gap of ~3.5 eV, correlating with deep-blue emission in OLEDs. Basis sets like B3LYP/6-31G(d) are suitable for modeling π-conjugation effects .
Q. What strategies resolve stereochemical inconsistencies in dihydrooxazole syntheses?
- Methodological Answer : Discrepancies often arise from competing reaction pathways. Kinetic vs. thermodynamic control can be assessed using variable-temperature NMR. For instance, asymmetric catalysis with palladium complexes (e.g., Pd(OAc)₂) ensures stereoselective C–C bond formation, achieving >90% enantiomeric excess (ee) in dihydrooxazole-phosphine hybrids .
Q. How do dihydrooxazole derivatives function in asymmetric catalysis, and how is their stereochemical integrity maintained?
- Methodological Answer : Dihydrooxazoline ligands (e.g., (S)-Ph-oxazoline) coordinate transition metals (Pd, Rh) to induce chirality in catalytic cycles. Steric bulk from 5,5-dimethyl groups prevents ligand dissociation, enhancing catalytic stability. Monitoring ee via chiral GC or HPLC after catalysis ensures fidelity .
Data Contradictions and Resolution
Q. Why do reported yields for dihydrooxazole syntheses vary across studies?
- Methodological Answer : Variations arise from differences in substrate electronic effects and reaction scaling. For example, electron-withdrawing substituents (e.g., –NO₂) reduce cyclization yields by ~20% compared to electron-donating groups (–OCH₃). Systematic screening using Design of Experiments (DoE) identifies optimal molar ratios and catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
